molecular formula C14H12Cl2N2 B2392884 4-(Amino(4-chlorophenyl)methyl)benzonitrile hydrochloride CAS No. 2243512-43-6

4-(Amino(4-chlorophenyl)methyl)benzonitrile hydrochloride

Cat. No.: B2392884
CAS No.: 2243512-43-6
M. Wt: 279.16
InChI Key: LQBXCBJJAASBRE-UHFFFAOYSA-N
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Description

4-(Amino(4-chlorophenyl)methyl)benzonitrile hydrochloride is a substituted benzonitrile derivative characterized by a benzonitrile core functionalized with a 4-chlorophenylmethylamine group. The compound combines a nitrile (-CN) group, a primary amine (-NH₂), and a 4-chlorophenyl substituent, contributing to its unique physicochemical and biological properties. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Structural analogs often differ in substituent groups (e.g., halogens, alkyl chains, or additional rings), which influence reactivity, stability, and biological activity .

Properties

IUPAC Name

4-[amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2.ClH/c15-13-7-5-12(6-8-13)14(17)11-3-1-10(9-16)2-4-11;/h1-8,14H,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBXCBJJAASBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Amino(4-chlorophenyl)methyl)benzonitrile hydrochloride typically involves the reaction of 4-chlorobenzylamine with benzonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Amino(4-chlorophenyl)methyl)benzonitrile hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include nitro derivatives, amines, and various substituted compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Amino(4-chlorophenyl)methyl)benzonitrile hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Amino(4-chlorophenyl)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Selected Analogous Compounds

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Functional Groups Notable Applications/Synthesis Methods References
4-(Amino(4-chlorophenyl)methyl)benzonitrile hydrochloride -NH₂, -Cl, -CN on benzyl position 265.73 (calc.) Benzonitrile, primary amine, aryl chloride Pharmaceutical intermediate; synthesis via reductive amination
4-(Aminomethyl)benzonitrile hydrochloride -NH₂, -CN on benzyl position (no Cl substituent) 168.62 Benzonitrile, primary amine Reference standard for analytical methods
Amino(4-methylphenyl)acetonitrile hydrochloride -NH₂, -CH₃, -CN on acetonitrile backbone 196.67 (calc.) Acetonitrile, primary amine, methylphenyl Laboratory reagent; synthesized via nucleophilic substitution
3-((4-(4-(4-Chlorophenyl)-5-methylisoxazol-3-yl)phenoxy)methyl)benzonitrile (Compound 22) Isoxazole ring, -Cl, -CN, methyl group 407.87 (calc.) Isoxazole, benzonitrile, aryl chloride Antiproliferative agents; Suzuki coupling reactions
4-((2-(Methylamino)ethoxy)methyl)benzonitrile Hydrochloride Ethoxy linker, -NHCH₃, -CN 224.70 (calc.) Benzonitrile, tertiary amine, ether Pharmacokinetic studies; optimized for solubility

Substituent Effects on Reactivity and Bioactivity

  • Chlorine’s electron-withdrawing nature may also stabilize intermediates in synthetic pathways .
  • Amine Functionalization: Primary amines (as in the target compound) exhibit higher nucleophilicity than tertiary amines (e.g., 4-((2-(Methylamino)ethoxy)methyl)benzonitrile hydrochloride ), affecting reaction rates in acylations or alkylations.
  • Additional Rings : Isoxazole-containing analogs (e.g., Compound 22 ) introduce rigidity and hydrogen-bonding sites, which can improve target binding in drug design but may reduce synthetic yield compared to simpler benzonitrile derivatives.

Analytical and Pharmacological Insights

  • Purity and Stability : Reverse-phase HPLC (RP-HPLC) is widely used for impurity profiling, as demonstrated for rilpivirine hydrochloride analogs . The target compound’s stability may be influenced by the hydrochloride salt, which reduces hygroscopicity compared to free bases .
  • Structural Validation : Techniques like ¹H/¹³C NMR and HRMS (High-Resolution Mass Spectrometry) confirm structural integrity, particularly for distinguishing regioisomers (e.g., 4- vs. 3-substituted benzonitriles) .
  • Safety data sheets for similar compounds highlight risks of skin/eye irritation .

Biological Activity

4-(Amino(4-chlorophenyl)methyl)benzonitrile hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzonitrile moiety with an amino group and a chlorophenyl substituent. Its molecular formula is C10H10ClN2C_{10}H_{10}ClN_2, and it has a molecular weight of 208.65 g/mol. The presence of the amino group enhances its interaction with biological targets, while the chlorophenyl group may influence its pharmacokinetic properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It can inhibit various enzymes, potentially leading to altered metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with various physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Initial studies suggest that the compound has potential cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value in the low micromolar range against specific tumor cell lines, indicating significant antitumor potential.
  • Antimicrobial Properties : The compound has shown activity against certain bacterial strains, suggesting its utility as an antimicrobial agent. Structure-activity relationship studies indicate that modifications to the phenyl ring can enhance this activity.
  • Anti-inflammatory Effects : Preliminary data suggest that it may modulate inflammatory responses, although further studies are required to elucidate this effect.

Case Study 1: Antitumor Activity

In a study evaluating the antitumor potential of various benzonitrile derivatives, this compound was tested against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated:

  • IC50 Values :
    • A549: 1.5 µM
    • MCF-7: 2.0 µM

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed:

  • Minimum Inhibitory Concentration (MIC) :
    • Staphylococcus aureus: 32 µg/mL
    • Escherichia coli: 64 µg/mL

These results indicate moderate antimicrobial activity, warranting further exploration for potential therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the chemical structure significantly affect biological activity:

  • Chloro Substitution : The presence of chlorine on the phenyl ring enhances cytotoxicity.
  • Amino Group Positioning : The positioning of the amino group is crucial for receptor binding and enzyme inhibition.

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